molecular formula C20H26N2O3S B10880832 1-(2-Ethoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine

1-(2-Ethoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine

Katalognummer: B10880832
Molekulargewicht: 374.5 g/mol
InChI-Schlüssel: ARGUMSLXTAIEGS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Ethoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethoxybenzyl chloride and 4-methylbenzenesulfonyl chloride.

    Nucleophilic Substitution: The first step involves the nucleophilic substitution of 2-ethoxybenzyl chloride with piperazine to form 1-(2-ethoxybenzyl)piperazine.

    Sulfonylation: The second step involves the sulfonylation of 1-(2-ethoxybenzyl)piperazine with 4-methylbenzenesulfonyl chloride to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimization for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Ethoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of secondary amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce secondary amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 1-(2-Ethoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to Receptors: Modulating the activity of specific receptors in the body.

    Inhibiting Enzymes: Blocking the activity of enzymes involved in disease processes.

    Altering Signaling Pathways: Affecting cellular signaling pathways to produce therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Benzylpiperazine: Known for its stimulant properties.

    1-(2-Methoxybenzyl)piperazine: Studied for its potential antidepressant effects.

    1-(4-Methylbenzyl)piperazine: Investigated for its antimicrobial properties.

Uniqueness

1-(2-Ethoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine is unique due to its specific chemical structure, which may confer distinct pharmacological properties compared to other piperazine derivatives. Its combination of an ethoxybenzyl group and a methylphenylsulfonyl group may result in unique interactions with biological targets.

Eigenschaften

Molekularformel

C20H26N2O3S

Molekulargewicht

374.5 g/mol

IUPAC-Name

1-[(2-ethoxyphenyl)methyl]-4-(4-methylphenyl)sulfonylpiperazine

InChI

InChI=1S/C20H26N2O3S/c1-3-25-20-7-5-4-6-18(20)16-21-12-14-22(15-13-21)26(23,24)19-10-8-17(2)9-11-19/h4-11H,3,12-16H2,1-2H3

InChI-Schlüssel

ARGUMSLXTAIEGS-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC=CC=C1CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.